

Application Note: Quantification of Resolvin D2 in Plasma Samples Using Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Resolvin D2-d5

Cat. No.: B586486

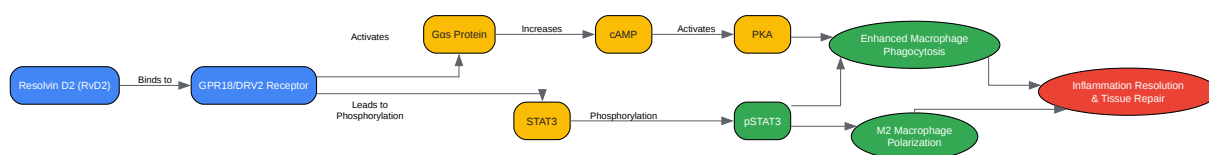
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Introduction

Resolvin D2 (RvD2), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation.^{[1][2][3]} Its potent anti-inflammatory and pro-resolving actions make it a key therapeutic target and biomarker for a range of inflammatory diseases.^{[1][4]} Accurate and sensitive quantification of RvD2 in complex biological matrices like plasma is crucial for understanding its physiological roles and for the development of novel therapeutics. This application note provides a detailed protocol for the quantification of RvD2 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathways of Resolvin D2

Resolvin D2 exerts its biological functions by activating specific G-protein coupled receptors, primarily GPR18 (also known as DRV2).^{[1][4][5]} This interaction initiates downstream signaling cascades that collectively lead to the resolution of inflammation. Key signaling events include the activation of the cAMP-PKA pathway and the phosphorylation of STAT3, which enhance macrophage phagocytosis and promote a switch to an anti-inflammatory M2 macrophage phenotype.^{[4][5]} These actions contribute to bacterial clearance, reduction of pro-inflammatory cytokines, and tissue repair.^{[1][4][5]}

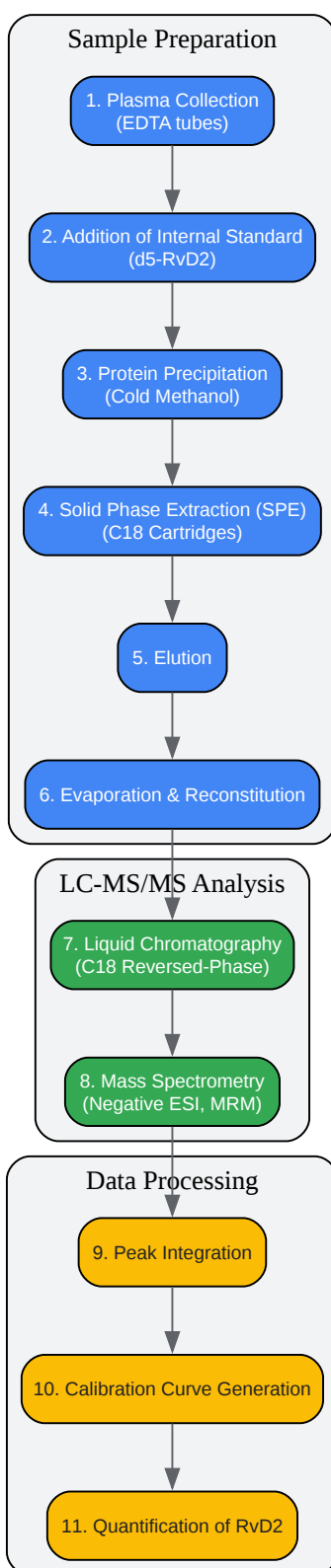


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Caption: Resolvin D2 Signaling Pathway.

Experimental Workflow for RvD2 Quantification

The quantification of RvD2 from plasma involves several critical steps: sample collection and stabilization, extraction of lipids, chromatographic separation, and detection by mass spectrometry. The use of a deuterated internal standard (e.g., d5-RvD2) is essential for accurate quantification, as it corrects for sample loss during preparation and for matrix effects during analysis.



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- To cite this document: BenchChem. [Application Note: Quantification of Resolvin D2 in Plasma Samples Using Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586486#quantification-of-resolvin-d2-in-plasma-samples-using-mass-spectrometry]

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